molecular formula C6H8O2 B085452 5-methoxypent-3-yn-2-one CAS No. 13286-13-0

5-methoxypent-3-yn-2-one

Cat. No.: B085452
CAS No.: 13286-13-0
M. Wt: 112.13 g/mol
InChI Key: OLVDTZHGJBXKBW-UHFFFAOYSA-N
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Description

5-Methoxypent-3-yn-2-one is a cyclic enynone derivative characterized by a methoxy group at the C5 position and a conjugated triple bond (yne) between C3 and C4. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules. Its synthesis typically involves alkynylation or cyclization strategies, as seen in structurally related compounds .

Properties

CAS No.

13286-13-0

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

5-methoxypent-3-yn-2-one

InChI

InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3

InChI Key

OLVDTZHGJBXKBW-UHFFFAOYSA-N

SMILES

CC(=O)C#CCOC

Canonical SMILES

CC(=O)C#CCOC

Other CAS No.

13286-13-0

Synonyms

5-Methoxy-3-pentyn-2-one

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated compounds, nucleophile-substituted compounds.

Mechanism of Action

The mechanism by which 5-methoxypent-3-yn-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural and functional differences between 5-methoxypent-3-yn-2-one and similar compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Reactivity Profile
This compound C₆H₈O₂ Methoxy, ynone Triple bond (C3–C4), methoxy at C5 High electrophilicity at carbonyl; prone to cycloadditions
(E)-5-Methoxy-5-oxopent-3-enoic acid (115) C₆H₈O₄ Methoxy, enone, carboxylic acid Double bond (C3–C4), acid at C5 Acid-catalyzed cyclization; hydrogen-bonding interactions
1,1-Diethoxy-5-hydroxypent-3-yn-2-one C₉H₁₄O₄ Ethoxy, hydroxyl, ynone Triple bond, hydroxyl at C5 Stabilized by hydrogen bonding; nucleophilic at carbonyl
2-Ethyl-3-methoxy-cyclopent-2-enone C₈H₁₂O₂ Cyclic enone, methoxy, ethyl Cyclopentenone ring, ethyl substituent Diels-Alder reactivity; enzyme-mediated modifications

Key Observations :

  • Triple vs. Double Bonds: The ynone in this compound enhances electrophilicity compared to enones like compound 115, enabling distinct cycloaddition pathways .
  • Substituent Effects : Methoxy groups at C5 improve solubility in polar solvents, whereas ethoxy or hydroxyl groups (e.g., in 1,1-diethoxy derivatives) alter hydrogen-bonding and stability .
  • Ring Systems: Cyclopentenones (e.g., 2-ethyl-3-methoxy-cyclopent-2-enone) exhibit constrained geometries, favoring stereoselective reactions over linear ynones .
Comparative Reactivity
  • Nucleophilic Additions: The ynone’s carbonyl is more electrophilic than enones (e.g., compound 115), facilitating attacks by amines or hydrazines .
  • Cycloadditions: The triple bond participates in [2+2] or [3+2] cycloadditions, unlike enones, which favor [4+2] Diels-Alder reactions .

Physical and Chemical Properties

  • Solubility: The methoxy group enhances solubility in methanol or acetone compared to non-polar ethoxy derivatives.
  • Stability: Ynone derivatives are sensitive to moisture and heat due to the reactive triple bond, whereas cyclopentenones (e.g., 2-ethyl-3-methoxy-cyclopent-2-enone) are more thermally stable .

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